Benzyl 2-aminopropanoate hydrochloride
CAS No.: 5557-81-3
Cat. No.: VC8516824
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5557-81-3 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | benzyl 2-aminopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H |
| Standard InChI Key | RLMHWGDKMJIEHH-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OCC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Stereochemical Variants
Molecular Architecture
Benzyl 2-aminopropanoate hydrochloride consists of a propanoic acid backbone substituted with an amino group at the second carbon, esterified with benzyl alcohol, and neutralized as a hydrochloride salt. The canonical SMILES representation is , reflecting the benzyl ester and protonated amine.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Benzyl 2-aminopropanoate hydrochloride | |
| Molecular Formula | ||
| Molecular Weight | 215.67 g/mol | |
| InChI Key | RLMHWGDKMJIEHH-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exists in three stereoisomeric forms:
-
DL-Racemate (CAS 5557-81-3): A racemic mixture of D- and L-enantiomers, commonly used in non-chiral applications.
-
D-Enantiomer (CAS 34404-37-0): Configurationally distinct, with the -aminopropanoate structure, utilized in chiral synthesis .
-
L-Enantiomer (CAS 5557-83-5): The -configured form, critical for biologically active compounds.
The stereochemistry significantly impacts reactivity and biological activity. For instance, the L-form is preferentially incorporated into peptides due to its compatibility with natural amino acid biosynthetic pathways.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
-
Esterification: Reacting alanine with benzyl alcohol in the presence of an acid catalyst (e.g., or -toluenesulfonic acid) to form benzyl 2-aminopropanoate.
-
Salt Formation: Treating the ester with hydrochloric acid to precipitate the hydrochloride salt.
A modified protocol from L-alanine benzyl ester synthesis (CAS 17831-01-5) achieves a 92% yield by employing triethylamine in a toluene-water biphasic system at 5°C . Adapting this method for hydrochloride formation involves neutralizing the free base with HCl gas or concentrated hydrochloric acid.
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 5°C | |
| Solvent System | Toluene-water | |
| Catalyst | Triethylamine | |
| Yield | 92% (ester intermediate) |
Industrial Production
Industrial processes scale the esterification reaction using continuous-flow reactors to enhance efficiency. The hydrochloride salt is crystallized under controlled pH and temperature conditions to ensure high purity (>98%).
Physicochemical Properties
Solubility and Stability
The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in non-polar solvents like hexane. Aqueous solubility increases at acidic pH due to protonation of the amine group.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a decomposition temperature of ~210°C, with the hydrochloride salt exhibiting greater thermal stability than the free base.
Chemical Reactivity
Hydrolysis
The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield 2-aminopropanoic acid (alanine) and benzyl alcohol. For example, refluxing with 6M HCl produces alanine hydrochloride.
Substitution Reactions
The amine group participates in nucleophilic substitutions, enabling the synthesis of amides and Schiff bases. Reaction with acetic anhydride forms -acetyl derivatives, useful in peptide protection strategies.
Applications in Organic Synthesis
Peptide Synthesis
The benzyl group acts as a protecting group for carboxylic acids, which can be selectively removed via hydrogenolysis. This property is exploited in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions.
Chiral Building Blocks
The D- and L-enantiomers serve as precursors for synthesizing chiral auxiliaries and catalysts. For instance, the L-form is integral to producing enantiopure β-lactam antibiotics .
Comparative Analysis of Stereoisomers
Table 3: Stereoisomer Comparison
| Property | DL-Form (5557-81-3) | D-Form (34404-37-0) | L-Form (5557-83-5) |
|---|---|---|---|
| Specific Rotation | 0° (racemic) | +12.5° (c=1, H₂O) | -12.5° (c=1, H₂O) |
| Melting Point | 158–160°C | 162–164°C | 162–164°C |
| Preferred Application | Non-chiral intermediates | Chiral catalysts | Biologically active peptides |
Recent Advances and Future Directions
Recent studies explore the compound’s utility in metal-organic frameworks (MOFs) for asymmetric catalysis . Additionally, green chemistry approaches aim to replace toluene with cyclopentyl methyl ether (CPME) in esterification to reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume